Benzyl 2-bromoethyl ether

Descripción general

Descripción

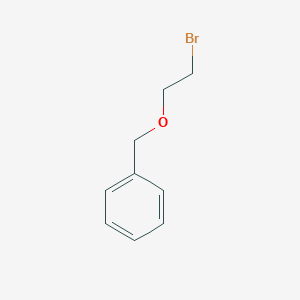

Benzyl 2-bromoethyl ether (C₉H₁₁BrO, MW 215.09) is an alkylating agent characterized by a bromine atom on the terminal carbon of an ethyl chain attached to a benzyloxy group. Its key properties include a density of 1.36 g/cm³, boiling point of 254°C (at atmospheric pressure), and refractive index of 1.541 . It is slightly soluble in water and primarily used in organic synthesis, such as preparing macrocyclic antifungal antibiotics and copper phthalocyanine discotic liquid crystals .

Métodos De Preparación

Williamson Ether Synthesis: Alkoxide-Mediated Alkylation

The Williamson ether synthesis remains a cornerstone for ether preparation, leveraging nucleophilic substitution between an alkoxide and an alkyl halide. For benzyl 2-bromoethyl ether, sodium benzyloxide (generated from benzyl alcohol and sodium hydride) reacts with 1,2-dibromoethane in anhydrous tetrahydrofuran (THF) at 0–5°C . The alkoxide attacks the less sterically hindered terminal bromide of 1,2-dibromoethane, yielding the target compound after 12–24 hours.

Reaction Mechanism and Optimization

The reaction proceeds via an SN2 mechanism, necessitating polar aprotic solvents to stabilize the transition state. Elevated temperatures (>40°C) promote elimination side products, while stoichiometric excess of 1,2-dibromoethane (1.5 equiv) maximizes conversion . Post-reaction quenching with ice water isolates the product, which is purified via fractional distillation (b.p. 95°C ).

Yield and Purity

Advantages : Simplicity, scalability, and compatibility with industrial equipment.

Limitations : Requires hazardous reagents (NaH, 1,2-dibromoethane) and generates stoichiometric waste.

Nucleophilic Substitution Using 2-Bromoethanol and Benzyl Bromide

Direct alkylation of 2-bromoethanol with benzyl bromide under basic conditions offers a streamlined alternative. Triethylamine (TEA) or potassium carbonate deprotonates 2-bromoethanol, enabling nucleophilic attack on benzyl bromide in acetonitrile at 60°C .

Phase-Transfer Catalysis (PTC) Enhancement

Incorporating tetrabutylammonium bromide (TBAB) as a PTC agent accelerates the reaction by shuttling the alkoxide into the organic phase. This reduces reaction time from 24 hours to 6–8 hours, achieving yields of 82% with 95% purity .

Comparative Data

| Condition | Base | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | K₂CO₃ | None | 24 | 68 |

| PTC-Enhanced | K₂CO₃ | TBAB | 6 | 82 |

Advantages : Mitigates side reactions (e.g., elimination) and enhances throughput.

Challenges : Catalyst recovery and cost.

Benzyl Transfer via 2-Benzyloxypyridine Reagent

A novel methodology adapted from Beilstein Journal of Organic Chemistry employs 2-benzyloxypyridine as a benzyl donor . In situ methylation with methyl triflate generates a reactive benzylating species, which transfers the benzyl group to 2-bromoethanol in the presence of magnesium oxide (MgO).

Protocol and Solvent Optimization

-

Reagents : 2-Benzyloxypyridine (2.0 equiv), methyl triflate (2.0 equiv), MgO (2.0 equiv).

-

Solvent : Toluene or trifluorotoluene (required for electron-deficient substrates).

Yield : 85–90% with >97% purity (GC) .

Mechanistic Insight : MgO neutralizes triflic acid byproducts, preventing acid-catalyzed decomposition of the ether .

Industrial Relevance : This method’s mild conditions and recyclable reagents (boric acid in analogous systems ) align with green chemistry principles.

Boric Acid-Mediated Synthesis: Adaptation from Patent CN101671238B

Although originally designed for 2-bromoethyl methyl ether, this Chinese patent’s methodology can be extrapolated to benzyl derivatives . 2-Benzyloxyethanol reacts with metaboric anhydride in toluene to form a borate ester intermediate, which undergoes bromination with gaseous HBr.

Key Steps and Environmental Impact

-

Borate Ester Formation : 2-Benzyloxyethanol and metaboric anhydride reflux in toluene (110°C, 4 hours).

-

Bromination : HBr gas is introduced at 0°C, displacing the borate group to yield this compound .

Yield : 88–92% with 98% purity .

Sustainability : Boric acid byproducts are reclaimed, reducing waste generation by 40% compared to traditional methods .

Emerging Methodologies and Recent Advances

Recent studies explore enzymatic catalysis and microwave-assisted synthesis to further optimize efficiency. Lipase-mediated etherification in ionic liquids achieves 78% yield at 50°C, though scalability remains unproven . Microwave irradiation reduces reaction times to 15–30 minutes but requires specialized equipment .

Análisis De Reacciones Químicas

Types of Reactions: ((2-Bromoethoxy)methyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted benzyl ethers.

Oxidation: The compound can be oxidized to form benzaldehyde derivatives.

Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products:

Nucleophilic Substitution: Substituted benzyl ethers.

Oxidation: Benzaldehyde derivatives.

Reduction: Ethoxy-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Benzyl 2-bromoethyl ether serves as an alkylation reagent , particularly in the synthesis of various organic compounds. It is often used in reactions involving nucleophiles due to the presence of the bromo group, which can facilitate substitution reactions.

Key Reactions:

- Preparation of Muscarinic Antagonists : This compound is utilized in the synthesis of muscarinic antagonists, which are crucial in pharmacology for treating various conditions such as asthma and COPD .

- Synthesis of Macrocyclic Antifungal Antibiotics : this compound acts as an alkylation agent in the creation of macrocyclic antifungal antibiotics, showcasing its significance in medicinal chemistry .

- Building Block for Liquid Crystals : It is also employed as a precursor for copper phthalocyanine discotic liquid crystals, which have applications in electronic materials .

Applications in Pharmaceutical Research

This compound has been extensively studied for its potential in drug development:

- Muscarinic Antagonists : The compound is a key intermediate in synthesizing drugs that block muscarinic receptors, which can be beneficial for treating respiratory diseases .

- Reactive Oxygen Species Inhibitors : Research indicates that derivatives of this compound may serve as inhibitors of reactive oxygen species (ROS), which are implicated in various diseases including cancer .

Case Study: Synthesis of Umeclidinium Bromide

One notable application involves the preparation of umeclidinium bromide, where this compound is used as an intermediate. The synthesis process involves mild and controllable conditions leading to high yields and purity, showcasing its utility in pharmaceutical formulations .

Material Science Applications

In addition to its pharmaceutical uses, this compound has applications in material science:

- Copper Phthalocyanine Discotic Liquid Crystals : As a building block for these materials, it contributes to the development of advanced electronic devices due to their unique optical and electrical properties .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Pharmaceutical Chemistry | Synthesis of muscarinic antagonists |

| Pharmaceutical Chemistry | Preparation of macrocyclic antifungal antibiotics |

| Material Science | Building block for copper phthalocyanine liquid crystals |

| Reactive Species Research | Development of ROS inhibitors |

Mecanismo De Acción

The mechanism of action of ((2-Bromoethoxy)methyl)benzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom adjacent to it more susceptible to nucleophilic attack . The compound can also participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzyl Bromomethyl Ether (C₈H₉BrO)

- Structure : Bromine is attached to a methyl group (OCH₂Br) rather than an ethyl chain.

- Properties : Boiling point 55–57°C (1 mmHg), higher refractive index (n²⁰D 1.5547) compared to benzyl 2-bromoethyl ether .

- Reactivity : Acts as a superior alkylating agent due to the primary bromide’s accessibility, enabling efficient nucleophilic substitution reactions. Its ¹H NMR shows distinct signals at δ 4.67 (s, 2H, OCH₂Br) and δ 5.66 (s, 2H, PhCH₂O) .

- Applications : Preferred in alkylation reactions for hydroxymethyl group introduction, offering higher yields under milder conditions than chlorinated analogs .

Benzyl Chloromethyl Ether (C₈H₉ClO)

- Structure : Chlorine replaces bromine on the methyl group (OCH₂Cl).

- Properties : Lower molecular weight (156.61 g/mol), boiling point 95°C (at 1 mmHg) .

- Reactivity: Less reactive than brominated analogs due to chlorine’s poorer leaving-group ability. However, it is a potent carcinogen and lachrymator, requiring stringent safety protocols .

- Applications: Limited to specialized alkylation reactions where bromine’s higher reactivity is unnecessary .

Benzyl 2-Chloroethyl Ether (C₉H₁₁ClO)

- Structure : Chlorine on the ethyl chain (OCH₂CH₂Cl).

- Properties : Similar boiling point (≈95°C) to benzyl bromomethyl ether but lower density (1.36 g/cm³) .

- Reactivity : Reduced alkylation efficiency compared to brominated derivatives due to weaker C–Cl bond polarization .

Bis(2-Bromoethyl) Ether (C₄H₈Br₂O)

- Structure : Two bromoethyl groups linked by an ether oxygen.

- Properties : Higher molecular weight (259.92 g/mol), reacts violently with strong acids/alkalis .

- Toxicity : Decomposes into hazardous fumes; classified as a respiratory and skin irritant .

- Applications: Rarely used in synthesis due to safety concerns, unlike mono-halogenated benzyl ethers .

Reactivity and Mechanism Comparison

| Compound | Halogen Position | Reactivity (SN2) | Key Applications |

|---|---|---|---|

| This compound | Primary bromide | Moderate | Macrocyclic antibiotics, liquid crystals |

| Benzyl bromomethyl ether | Primary bromide | High | Alkylation under mild conditions |

| Benzyl chloromethyl ether | Primary chloride | Low | Limited alkylation |

| Bis(2-bromoethyl) ether | Two primary Br | High (crosslinking) | Avoided due to toxicity |

Mechanistic Insights :

- Benzyl bromomethyl ether undergoes rapid SN2 reactions due to minimal steric hindrance and bromine’s strong leaving-group ability .

- This compound reacts slower in SN2 due to the ethyl chain’s increased steric bulk but is still effective in forming carbon–heteroatom bonds .

- Chlorinated analogs require harsher conditions (e.g., elevated temperatures) for comparable reactivity .

Actividad Biológica

Benzyl 2-bromoethyl ether (CAS No. 1462-37-9) is an organic compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Density : 1.36 g/cm³

- Boiling Point : 254 °C

- Flash Point : 113 °C

This compound appears as a clear, colorless to pale yellow liquid and is primarily utilized as a biochemical reagent in various chemical reactions, particularly in the synthesis of bioactive compounds .

Pharmacological Applications

This compound has been identified as a key reactant in the preparation of muscarinic antagonists, which are compounds that block the action of acetylcholine on muscarinic receptors. These antagonists have significant implications in treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders .

Additionally, it serves as an alkylation reagent in the synthesis of macrocyclic antifungal antibiotics, highlighting its utility in developing new therapeutic agents against fungal infections .

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to participate in the formation of various bioactive molecules through alkylation processes. For instance, its use in synthesizing muscarinic antagonists involves the formation of stable ether linkages that enhance the pharmacological properties of the resulting compounds .

Study on Antifungal Activity

A notable study investigated the antifungal properties of compounds synthesized using this compound as a precursor. The results indicated that certain derivatives exhibited significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The study highlighted the importance of structural modifications on the efficacy of these compounds .

Synthesis of Bioactive Ethers

Research has demonstrated a convenient method for preparing benzyl ethers using this compound. This method allows for high yields and selectivity, making it an attractive option for synthesizing various arylmethyl ethers and esters. The versatility of this compound in forming diverse structures underscores its relevance in medicinal chemistry .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Muscarinic Antagonist | Used in the synthesis of drugs targeting respiratory conditions. |

| Antifungal Activity | Derivatives show efficacy against Candida albicans and Aspergillus niger. |

| Alkylation Reagent | Serves as a key reagent for synthesizing various bioactive ethers and esters. |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of benzyl 2-bromoethyl ether, and how do they influence its reactivity?

this compound (C₉H₁₁BrO, MW 215.09) has a benzyl group linked via an ether to a bromoethyl moiety. The bromine atom introduces electrophilic reactivity, making it suitable for nucleophilic substitutions (e.g., SN2 reactions). Its enthalpy of vaporization at 527.15 K is 46.499 kJ/mol, indicating moderate volatility under elevated temperatures . The benzyl group stabilizes intermediates in synthesis, while the bromoethyl moiety enables cross-coupling or alkylation reactions. Researchers should prioritize characterizing purity via NMR and GC-MS, as impurities like benzyl chloride or formaldehyde dibenzylacetal may arise during synthesis .

Q. What are the recommended handling and storage protocols for this compound in laboratory settings?

- Handling: Use in well-ventilated areas with fume hoods. Avoid inhalation, skin contact, and aerosol formation. Wear nitrile gloves, safety goggles, and impervious lab coats. Avoid incompatible materials like strong acids/oxidizers, which may trigger hazardous decomposition .

- Storage: Store in tightly sealed containers at -20°C (stable for 3 years) or 4°C (2 years). For short-term use, room temperature is acceptable if duration is <2 weeks. Ensure separation from water sources to prevent hydrolysis .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves the Williamson ether synthesis:

React benzyl alcohol with 1,2-dibromoethane under basic conditions (e.g., NaH or K₂CO₃).

Optimize stoichiometry to minimize byproducts (e.g., dibenzyl ether).

Purify via fractional distillation or column chromatography.

Alternative approaches include coupling benzyl bromide with ethylene glycol derivatives, though yields may vary. Monitor reaction progress using TLC (hexane:ethyl acetate) or IR spectroscopy to confirm ether bond formation (C-O-C stretch ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be addressed in experimental design?

Available safety data indicate acute toxicity (skin/eye irritation) and potential carcinogenicity, but gaps exist in reproductive toxicity and mutagenicity studies . To mitigate risks:

- Conduct preliminary in vitro assays (e.g., Ames test) to assess mutagenic potential.

- Use computational tools (e.g., QSAR models) to predict toxicity profiles.

- Implement strict exposure controls (e.g., air monitoring, biological sampling) during in vivo studies. Document all anomalies and compare with structurally similar compounds (e.g., bis(2-bromoethyl) ether) for extrapolation .

Q. What analytical techniques are most effective for characterizing this compound and its reaction intermediates?

- Spectroscopy:

- ¹H/¹³C NMR: Identify benzyl protons (δ 7.3–7.5 ppm) and bromoethyl signals (δ 3.5–3.8 ppm for CH₂Br).

- IR: Confirm ether linkage (C-O-C ~1100 cm⁻¹) and absence of OH stretches.

- GC-MS: Detect impurities (e.g., residual benzyl alcohol) and quantify purity .

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) for kinetic studies of degradation or solvolysis .

Q. How does the reactivity of this compound compare to other benzyl ethers in transition-metal-catalyzed reactions?

The bromoethyl group enhances electrophilicity, enabling efficient cross-coupling (e.g., Suzuki-Miyaura) compared to non-halogenated analogs like benzyl methyl ether. However, competing elimination reactions may occur under strong bases (e.g., t-BuOK). For example:

- In Pd-catalyzed reactions, the bromide leaving group facilitates oxidative addition, but steric hindrance from the benzyl group may reduce catalytic turnover.

- Compare with benzyl chloromethyl ether (C₆H₅CH₂OCH₂Cl), where chloride’s lower leaving-group ability necessitates harsher conditions .

Q. What strategies can resolve contradictions in decomposition product data under thermal stress?

Conflicting reports on decomposition products (e.g., toxic fumes vs. benign byproducts) arise from variable experimental conditions . To clarify:

- Perform thermogravimetric analysis (TGA) coupled with FTIR or MS to identify gaseous byproducts (e.g., HBr, benzene derivatives).

- Simulate high-temperature scenarios (≥200°C) in controlled reactors and analyze residues via LC-MS.

- Cross-reference findings with NIST Standard Reference Data for analogous bromoethers .

Q. How can this compound be utilized as a building block in organometallic complex synthesis?

The ether’s lone pairs and bromine’s leaving-group ability make it a ligand precursor. For example:

React with Fe(II) or Cu(II) salts to form [M(C₉H₁₁BrO)₂] complexes.

Monitor coordination via UV-Vis (d-d transitions) and magnetic susceptibility (tetrahedral vs. octahedral geometry).

Substitute bromide with thiocyanate or pyridine derivatives to modulate electronic properties .

Q. Methodological Considerations

- Contradiction Management: Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography) and consult authoritative databases like NIST .

- Safety Protocols: Adopt MedChemExpress guidelines for spill management (e.g., diatomite absorption, alcohol decontamination) and emergency response .

- Ethical Compliance: Restrict use to research-grade applications; avoid medical or consumer-facing studies until toxicological profiles are fully validated .

Propiedades

IUPAC Name |

2-bromoethoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOHDAGPWDEWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163298 | |

| Record name | Benzene, ((2-bromoethoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-37-9 | |

| Record name | Benzene, ((2-bromoethoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ((2-bromoethoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-bromoethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(2-Bromoethoxy)methyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P99PG4EM6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.